

Methyl 6-nitroquinoline-2-carboxylate IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 6-nitroquinoline-2-carboxylate

Cat. No.: B053184

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An In-depth Technical Guide to **Methyl 6-nitroquinoline-2-carboxylate**

This technical guide provides comprehensive information on **Methyl 6-nitroquinoline-2-carboxylate**, tailored for researchers, scientists, and professionals in drug development. It covers the compound's nomenclature and structure, physicochemical data, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

IUPAC Name and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **Methyl 6-nitroquinoline-2-carboxylate**.

The chemical structure is as follows:

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Molecular Formula: C₁₁H₈N₂O₄

Physicochemical Properties

Quantitative data for **Methyl 6-nitroquinoline-2-carboxylate** is not readily available. However, the table below summarizes the properties of the closely related compound, 2-methyl-6-nitroquinoline, which can serve as a useful reference.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value	Source
Molecular Weight	188.18 g/mol	[1] [2]
Molecular Formula	C10H8N2O2	[1] [2]
CAS Number	613-30-9	[2]
LogP (Octanol/Water Partition Coefficient)	2.451	[3]
Water Solubility (logS)	-4.17 (mol/L)	[3]
Melting Point	Not Available	
Boiling Point	Not Available	
Appearance	Light yellow solid	[4]

Experimental Protocols

A detailed experimental protocol for the direct synthesis of **Methyl 6-nitroquinoline-2-carboxylate** is not explicitly available. However, a plausible synthetic route can be devised based on established methods for the synthesis of related quinoline derivatives, such as the Skraup synthesis of quinolines followed by nitration and esterification.

Synthesis of 2-Methyl-6-nitroquinoline (A Precursor Analog)

A reported method for synthesizing a similar precursor involves the reaction of 4-nitroaniline with crotonaldehyde in the presence of concentrated HCl.[\[4\]](#) For large-scale synthesis, the use of silica-functionalized magnetite nanoparticles has been shown to double the reaction yield.[\[4\]](#)

Materials:

- 4-nitroaniline
- Concentrated Hydrochloric Acid (HCl)
- Crotonaldehyde
- 11 N Sodium Hydroxide (NaOH) solution
- Methanol
- Fe₃O₄@SiO₂ nanoparticles (for catalyzed reaction)

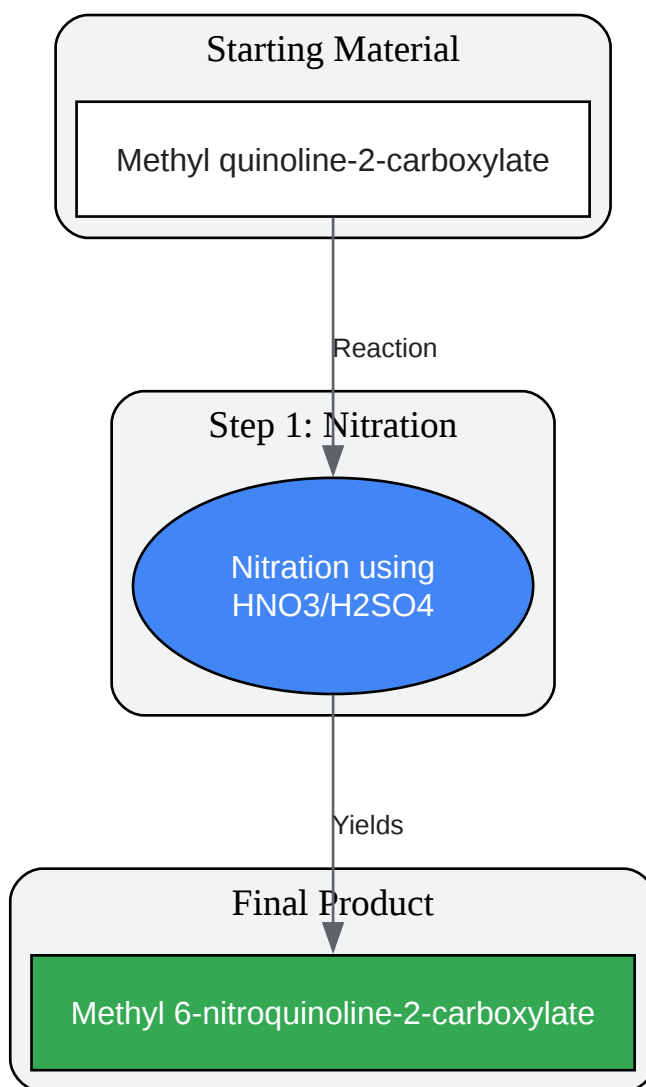
Procedure:

- Dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl under reflux at 105 °C. For the catalyzed reaction, add Fe₃O₄@SiO₂ particles at this stage.
- Add 0.95 g (14 mmol) of crotonaldehyde dropwise at a rate of 100 mL/2hr.
- Continue refluxing the reaction mixture for 1 hour.
- Cool the mixture to room temperature (25°C).
- If using the catalyst, isolate the Fe₃O₄@SiO₂ particles using an external magnet before neutralization.
- Neutralize the reaction mixture with 11 N NaOH solution to precipitate the product.
- Recrystallize the obtained whitish-yellow precipitate from methanol to yield a light yellow solid.

Yield: 47% (uncatalyzed), 81% (catalyzed).[4] Melting Point: 164-165 °C.[4]

Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for **Methyl 6-nitroquinoline-2-carboxylate**, starting from a suitable quinoline precursor.



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Caption: Proposed synthesis of **Methyl 6-nitroquinoline-2-carboxylate**.

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References

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- To cite this document: BenchChem. [Methyl 6-nitroquinoline-2-carboxylate IUPAC name and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b053184#methyl-6-nitroquinoline-2-carboxylate-iupac-name-and-structure]

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